N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Catalog No.
S3048827
CAS No.
1797852-86-8
M.F
C21H20N4O2S
M. Wt
392.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)b...

CAS Number

1797852-86-8

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide

Molecular Formula

C21H20N4O2S

Molecular Weight

392.48

InChI

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26)

InChI Key

ODNGMJZVVGSKTN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4

solubility

not available

Antimicrobial and Antifungal Applications

Benzoxazole derivatives have been studied for their antimicrobial and antifungal properties . These compounds could potentially be used in the development of new drugs to treat infectious diseases.

Antitumor Applications

Compounds containing benzoxazole have shown potential in antitumor applications . For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential against different cell lines .

Anti-inflammatory Applications

Benzoxazole derivatives have also been studied for their anti-inflammatory properties . These compounds could be used in the treatment of conditions characterized by inflammation.

Quorum Sensing Inhibitors

Benzo[d]thiazole derivatives have been studied as potential quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and inhibiting this process can prevent bacterial communication, thereby controlling bacterial growth.

Antioxidant Applications

Compounds containing benzoxazole have been studied for their antioxidant properties . These compounds could potentially be used in the prevention of diseases caused by oxidative stress.

Anti-Parkinsonian Applications

Benzoxazole derivatives have been studied for their potential use in the treatment of Parkinson’s disease .

G-Protein-Coupled Receptor Kinase Inhibitors

Compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been identified as novel inhibitors of G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a unique structural framework that combines elements of both benzothiazole and benzo[d]oxazole, which are known for their diverse biological activities. The presence of a piperidine moiety further enhances its potential for various pharmacological applications. The compound is characterized by its ability to interact with biological systems, making it a subject of interest in medicinal chemistry.

There is no current information available on the mechanism of action of this specific compound.

Due to the absence of data on this specific molecule, it's important to consider the potential hazards associated with the constituent functional groups:

  • Aromatic rings: Some aromatic compounds can be toxic or carcinogenic. However, the specific effects depend on the structure.
  • Piperidine: Depending on the substituents, piperidines can have various effects, including neurotoxicity or respiratory irritation.
  • Carboxamides: While generally not highly toxic, some can have specific effects depending on the structure.
Typical for amides and heterocycles, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can be facilitated with sodium borohydride.
  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related derivatives .

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory and anti-tubercular agent. The compound's mechanism of action primarily involves the inhibition of quorum sensing pathways in bacteria, which are critical for bacterial communication and virulence . This inhibition results in reduced bacterial organization and pathogenicity, making it a candidate for further development in antimicrobial therapies.

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be achieved through various synthetic routes:

  • Coupling Reactions: The initial step often involves coupling substituted 2-amino benzothiazoles with N-(substituted) phenyl anthranilic acid.
  • Reagents: Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
  • Optimization: Conditions such as temperature, solvent choice, and reaction time are optimized to yield high-purity products .

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anti-tubercular agents.
  • Pharmaceutical Development: Its ability to inhibit bacterial quorum sensing makes it a candidate for new antimicrobial therapies.
  • Research: Useful in studies related to enzyme inhibition and receptor interactions due to its complex structure .

Studies have shown that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide interacts with various biological targets, including enzymes involved in metabolic pathways. These interactions are essential for understanding its pharmacokinetics and therapeutic potential. For instance, it has been evaluated against several bacterial strains to determine its effectiveness in disrupting quorum sensing pathways .

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideContains chlorine substitutionAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesPiperidine moietyAnti-cancer properties
6-(pyrrolidin-1-yloxy)benzothiazolePyrrolidine substitutionNeuroprotective effects

Uniqueness: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its dual heterocyclic structure combining both benzothiazole and benzo[d]oxazole, which may enhance its biological interactions compared to other derivatives that lack this complexity .

XLogP3

4.7

Dates

Last modified: 08-18-2023

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